molecular formula C15H14ClN3 B1420395 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline CAS No. 1097805-12-3

4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline

Cat. No.: B1420395
CAS No.: 1097805-12-3
M. Wt: 271.74 g/mol
InChI Key: KXRLDAQDFLIDQT-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline is a chemical compound with significant applications in scientific research and industry. This compound features a benzodiazole ring, a chloro group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Benzodiazole Synthesis: The compound can be synthesized by reacting 2-methyl-1H-benzodiazole with chloromethyl aniline under suitable conditions.

  • Substitution Reactions: Chloromethylation of aniline derivatives followed by subsequent substitution reactions can yield the desired compound.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis often involves batch processes where reactants are added sequentially under controlled conditions.

  • Continuous Flow Synthesis: This method can be employed for higher efficiency and consistency in industrial settings.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups.

  • Substitution: Substitution reactions are common, where different substituents can replace the chloro group or other atoms in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biological probes and imaging agents. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-1H-benzimidazol-1-ol

  • Telmisartan

  • 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid

Uniqueness: While these compounds share structural similarities, 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline is unique in its specific arrangement of functional groups, which influences its reactivity and applications.

This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-10-18-14-4-2-3-5-15(14)19(10)9-11-8-12(17)6-7-13(11)16/h2-8H,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRLDAQDFLIDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline
Reactant of Route 3
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline
Reactant of Route 4
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline
Reactant of Route 5
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline
Reactant of Route 6
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline

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